amidi degli acidi carbossilici
Carboxylic acid amides, also known as amides of carboxylic acids, are organic compounds that combine the functional groups of a carboxylic acid and an amine. These molecules feature a carbonyl group (C=O) bonded to a nitrogen atom, with the general formula R-C(=O)-NR'2, where R and R' represent alkyl or aryl substituents. Amides are widely used in various industries due to their versatile properties.
In pharmaceuticals, amides serve as key intermediates for synthesizing drugs such as antibiotics, analgesics, and antipsychotics. They often exhibit good solubility in water and organic solvents, making them suitable for formulation purposes. Additionally, the stability of amides under physiological conditions contributes to their use in drug delivery systems.
Chemically, amides are less reactive than carboxylic acids but more reactive than amines. They can undergo various reactions such as hydrolysis to form carboxylic acids and amines, amidation, and condensation with other carboxylic acid derivatives. These reactivity characteristics make them valuable in organic synthesis.
Moreover, amides are important in polymer science for synthesizing polyamides through step-growth polymerization. They are also crucial in the formulation of coatings, adhesives, and textile treatments due to their ability to impart hydrophobic properties and improve durability.

Struttura | Nome chimico | CAS | MF |
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N,N-Dimethylformamide-d7 | 4472-41-7 | C3H7NO |
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N-(n-Propyl)acetamide | 5331-48-6 | C5H11NO |
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Dibromo Malonamide | 73003-80-2 | C3H4Br2N2O2 |
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2-Chloro-N,N-diisobutylacetamide | 5326-82-9 | C10H20ClNO |
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N-Methoxy-N-methylacetamide | 78191-00-1 | C4H9NO2 |
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2-Iodoacetamide | 144-48-9 | C2H4INO |
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N-Allyl-2,2,2-trifluoroacetamide | 383-65-3 | C5H6F3NO |
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Acetamide,N-(4-ethoxyphenyl)-N-hydroxy- | 19315-64-1 | C10H13NO3 |
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Acetamide,2,2'-[(2-butyl-2-ethyl-1,3-propanediyl)bis(oxy)]bis[N,N-dicyclohexyl- (9CI) | 108083-23-4 | C37H66N2O4 |
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n-Bromoacetamide | 79-15-2 | C2H4BrNO |
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